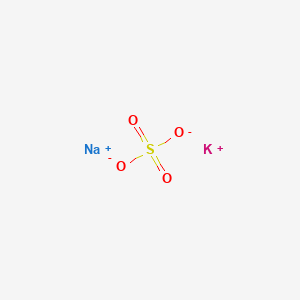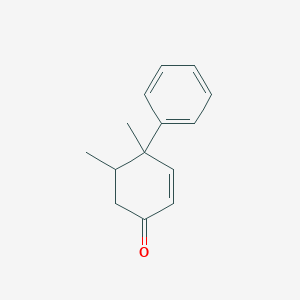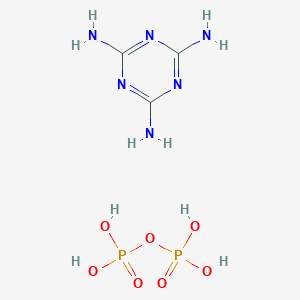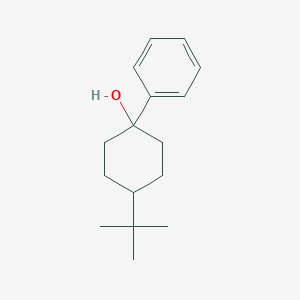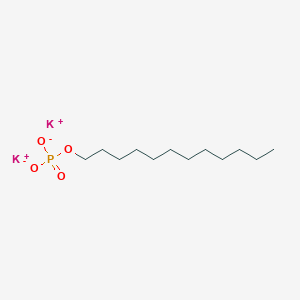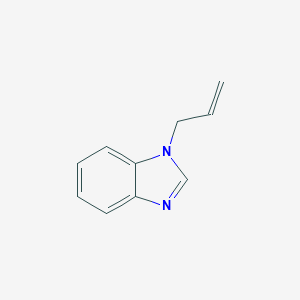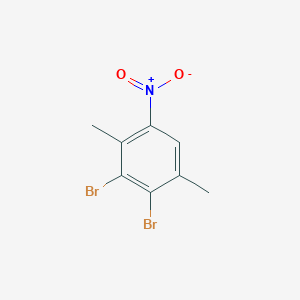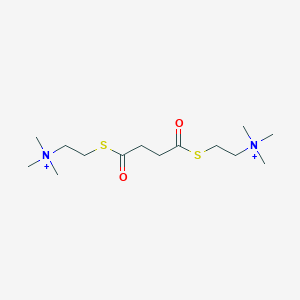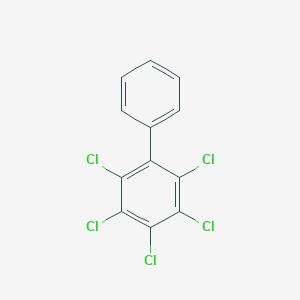
2,3,4,5,6-Pentachlorobiphenyl
Descripción general
Descripción
2,3,4,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentachlorobiphenyl include a molecular weight of 326.43 and a melting point of 123.5°C . Its water solubility is 4.015ug/L at 25 ºC .Aplicaciones Científicas De Investigación
Developmental Neurotoxicity Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl (PCB-95) is used in studies investigating its effects as a developmental neurotoxicant (DNT) on developing brains in zebrafish larvae .
- Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results: Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
Phytoremediation Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl (PCB-95) is used in studies investigating its uptake and transformation in whole poplar plants .
- Methods of Application: Whole poplar plants were exposed to racemic PCB-95 for 30 days .
- Results: Two hydroxylated PCB95s were detected in the roots of the plants. The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95). Both atropisomers of 4’-OH-PCB95 were formed, but E2-4’-OH-PCB95 had greater atropisomeric enrichment in the roots of whole poplar plants .
Endocrine Disruption
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is known to act as an endocrine disruptor . Endocrine disruptors are chemicals that can interfere with endocrine (or hormone) systems at certain doses.
- Methods of Application: The specific methods of application in this context can vary widely, but generally involve exposure of an organism to the compound and subsequent monitoring of hormonal activity .
- Results: The results of such studies can also vary widely, but in general, exposure to 2,3,4,5,6-Pentachlorobiphenyl has been shown to disrupt normal hormonal function .
Environmental Contamination Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is used in studies investigating its role as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes.
- Methods of Application: These studies often involve monitoring the presence and effects of 2,3,4,5,6-Pentachlorobiphenyl in various environmental contexts .
- Results: Such studies have found that 2,3,4,5,6-Pentachlorobiphenyl can have significant impacts on health and the environment due to its persistence in the environment, its ability to bioaccumulate in animal tissue, and its potential to biomagnify in food chains .
Lipid and Oxylipin Profile Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is used in studies investigating its effects on lipid and oxylipin profiles .
- Methods of Application: The specific methods of application in this context can vary widely, but generally involve exposure of an organism to the compound and subsequent monitoring of lipid and oxylipin profiles .
- Results: The results of such studies can also vary widely, but in general, exposure to 2,3,4,5,6-Pentachlorobiphenyl has been shown to perturb lipid and oxylipin profiles .
Air and Soil Contamination Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is used in studies investigating its presence in air and soil .
- Methods of Application: These studies often involve monitoring the presence of 2,3,4,5,6-Pentachlorobiphenyl in various environmental contexts .
- Results: Such studies have found that 2,3,4,5,6-Pentachlorobiphenyl can be found in air, soil, mammals, and marine animals .
Propiedades
IUPAC Name |
1,2,3,4,5-pentachloro-6-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPTLAAIUQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864820 | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachlorobiphenyl | |
CAS RN |
18259-05-7, 25429-29-2 | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



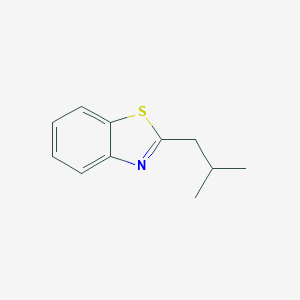
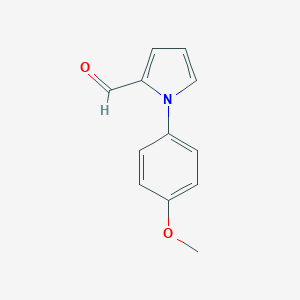
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
